molecular formula C7H9NO2 B1613636 2-(2,2-Dimethylacetyl)oxazole CAS No. 898759-12-1

2-(2,2-Dimethylacetyl)oxazole

Cat. No.: B1613636
CAS No.: 898759-12-1
M. Wt: 139.15 g/mol
InChI Key: PUYVQDCWEITXJJ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylacetyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 2,2-dimethylacetyl group. Oxazoles are a class of compounds known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both oxygen and nitrogen atoms in the five-membered ring structure of oxazoles imparts unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylacetyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method allows for the formation of the oxazole ring through a [3+2] cycloaddition reaction.

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives, including this compound, often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives . These catalysts offer advantages such as high stability, easy separation from reaction mixtures, and eco-friendly properties.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylacetyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(2,2-Dimethylacetyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylacetyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylacetyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-methyl-1-(1,3-oxazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVQDCWEITXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642054
Record name 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-12-1
Record name 2-Methyl-1-(2-oxazolyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(1,3-oxazol-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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